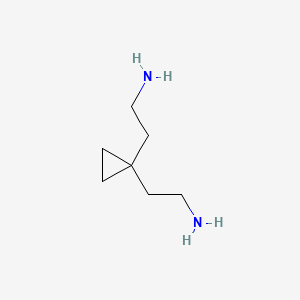

2,2'-(Cyclopropane-1,1-diyl)diethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

2-[1-(2-aminoethyl)cyclopropyl]ethanamine |

InChI |

InChI=1S/C7H16N2/c8-5-3-7(1-2-7)4-6-9/h1-6,8-9H2 |

InChI Key |

VTJCVXSDZPOAPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CCN)CCN |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Cyclopropane 1,1 Diyl Diethanamine and Analogous Cyclopropane Derived Diamines

Retrosynthetic Analysis of 2,2'-(Cyclopropane-1,1-diyl)diethanamine

A retrosynthetic analysis of the target molecule, this compound, reveals several potential synthetic pathways. The primary disconnection points are the carbon-nitrogen bonds of the two primary amine groups. This disconnection, via a functional group interconversion (FGI), suggests a precursor such as a dinitrile, dialdehyde (B1249045), or diester.

Pathway A (via Dinitrile): Disconnecting the C-N bonds leads to the precursor cyclopropane-1,1-diacetonitrile . This intermediate is highly attractive as the two nitrile groups can be simultaneously reduced to the desired primary amines in a single synthetic step.

Pathway B (via Dialdehyde): An alternative disconnection points to cyclopropane-1,1-diacetaldehyde . This dialdehyde can be converted to the target diamine through a double reductive amination reaction.

Pathway C (via Diester): A longer route involves diethyl cyclopropane-1,1-diacetate . This diester can be reduced to the corresponding diol, which then requires further functionalization (e.g., conversion to a dihalide or ditosylate) before nucleophilic substitution with an amine source.

Further disconnection of these key intermediates focuses on the formation of the 1,1-disubstituted cyclopropane (B1198618) core. This can be achieved either by building the ring onto a pre-existing geminal-disubstituted carbon center (e.g., cyclopropanation of an olefin) or by forming the geminal substitution pattern on a pre-formed cyclopropane ring. A common strategy involves the cyclization of a propane (B168953) derivative bearing appropriate functional groups at the 1 and 3 positions.

Approaches to the 1,1-Disubstituted Cyclopropane Core

The construction of the sterically hindered 1,1-disubstituted cyclopropane ring is the cornerstone of the synthesis. Several robust methods have been developed to achieve this.

The addition of a carbene or carbenoid to a double bond is a direct and widely used method for forming cyclopropane rings. rsc.org To synthesize a 1,1-disubstituted cyclopropane, a 1,1-disubstituted olefin can be used as the substrate, or alternatively, a carbene bearing two substituents can be added to a simple alkene.

A prominent example is the Simmons-Smith reaction , which typically employs diiodomethane (B129776) and a zinc-copper couple to generate an organozinc carbenoid (iodomethylzinc iodide). wikipedia.orgethz.chunl.pt This reagent adds to an alkene to form the cyclopropane ring. Modified and more reactive versions of this reagent have also been developed. ethz.ch

Another powerful method involves the transition-metal-catalyzed decomposition of diazo compounds . wikipedia.orgrsc.org Catalysts based on rhodium, copper, and palladium are commonly used to decompose a diazo compound, such as ethyl diazoacetate, to generate a metal carbene intermediate. This intermediate then reacts with an olefin in a cycloaddition reaction. ethz.chnih.gov The choice of catalyst and ligand can influence the stereoselectivity of the reaction. For instance, rhodium(II) complexes are highly effective for the cyclopropanation of sulfoxonium ylides with unsaturated ketoesters.

| Method | Carbenoid Precursor | Typical Catalyst/Reagent | Key Features |

| Simmons-Smith Reaction | Diiodomethane (CH₂I₂) | Zn(Cu) couple, Et₂Zn | Effective for various alkenes; can be directed by hydroxyl groups. unl.pt |

| Diazo Compound Decomposition | Ethyl diazoacetate, Diazomethane | Rh₂(OAc)₄, Cu(acac)₂, Pd(OAc)₂ | Versatile; allows for the synthesis of highly functionalized cyclopropanes. ethz.chrsc.org |

| Dihalocarbene Addition | Chloroform (CHCl₃), Bromoform (CHBr₃) | Strong base (e.g., KOH, KOtBu) | Generates dihalocyclopropanes which can be subsequently reduced. masterorganicchemistry.com |

Intramolecular cyclization provides a powerful alternative for forming the cyclopropane ring by creating a bond between the first and third carbon atoms of a suitable acyclic precursor. wikipedia.org

One classic approach is a variation of the Wurtz coupling , involving the treatment of a 1,3-dihalopropane derivative with a metal, such as sodium or zinc, to induce reductive cyclization. wikipedia.org A more common and versatile method involves the intramolecular nucleophilic substitution of a leaving group by a carbanion. This is often seen in the reaction of compounds with electron-withdrawing groups (e.g., esters, nitriles) alpha to an acidic proton and a leaving group on the gamma-carbon.

A highly relevant example is the α-alkylation of a substituted acetonitrile (B52724) with a 1,2-dihaloethane. For instance, 2-phenylacetonitrile (B1602554) can be reacted with 1,2-dibromoethane (B42909) in the presence of a strong base and a phase-transfer catalyst to yield 1-phenyl-1-cyanocyclopropane directly. nih.gov This strategy is directly applicable to the synthesis of the cyclopropane-1,1-diacetonitrile precursor.

Michael-Initiated Ring Closure (MIRC) is another sophisticated intramolecular strategy. rsc.orgresearchgate.net This reaction involves the conjugate addition of a nucleophile to an activated alkene (Michael acceptor). The resulting enolate intermediate then undergoes an intramolecular nucleophilic substitution, displacing a leaving group to form the cyclopropane ring in a tandem fashion.

| Strategy | Precursor Type | Typical Reagents | Description |

| Base-Mediated Cyclization | γ-halonitrile or γ-haloester | Strong base (e.g., NaH, NaNH₂) | A carbanion is generated alpha to an activating group, which then displaces a halide at the γ-position. wikipedia.org |

| Alkylation of Active Methylene (B1212753) Compounds | Malonic esters, cyanoacetates | 1,2-dihaloethane, Base | The active methylene compound is dialkylated by the dihalide, but with 1,2-dibromoethane, it can lead to cyclopropane formation. nih.gov |

| Michael-Initiated Ring Closure (MIRC) | α,β-unsaturated ester with a γ-leaving group | Nucleophile (e.g., enolates, amines) | The reaction proceeds via a conjugate addition followed by an intramolecular cyclization. rsc.orgresearchgate.net |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules. While less common for the synthesis of simple cyclopropanes, one-pot procedures that combine several steps can be considered a form of this strategy. For example, a one-pot multicomponent procedure for producing cis-cyclopropanes with high yields has been demonstrated. rsc.org Another novel one-pot method for synthesizing cyclopropane-fused bicyclic amidines involves the copper-mediated oxidative cyclization of carbanions, showcasing a unique multicomponent strategy. nih.gov These advanced methods highlight the potential for atom-economical and step-efficient construction of complex cyclopropane-containing scaffolds.

Introduction and Transformation of Amine Functionalities

Once the cyclopropane core with the appropriate side chains is established, the final step is the introduction of the amine groups.

Reductive amination is a versatile and direct method for converting carbonyl compounds or nitriles into amines. This pathway is particularly well-suited for the synthesis of this compound from dinitrile or dialdehyde precursors.

From Dinitriles: The most straightforward route to the target diamine is the reduction of cyclopropane-1,1-diacetonitrile. This transformation can be achieved using various reducing agents.

Catalytic Hydrogenation: The dinitrile can be hydrogenated over a metal catalyst such as Raney Nickel or Rhodium, often in the presence of ammonia (B1221849) to suppress the formation of secondary amines.

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent can effectively reduce the nitrile groups to primary amines.

From Dicarbonyls: If the precursor is a dialdehyde or diketone, such as cyclopropane-1,1-diacetaldehyde, a direct double reductive amination can be performed. This reaction involves condensing the carbonyl groups with an amine source (like ammonia) to form an imine intermediate, which is then reduced in situ to the amine. A sustainable three-component protocol for the reductive amination of formylcyclopropanes using an amine and a Hantzsch ester as the hydride source has been developed, offering a chemoselective route to cyclopropane-containing amines. nih.gov This method can be extended to produce diamines from dialdehyde precursors. nih.gov

| Precursor | Reagents | Product | Key Considerations |

| Dinitrile | 1. LiAlH₄2. H₂O | Diamine | A powerful, stoichiometric reagent; requires anhydrous conditions. |

| Dinitrile | H₂, Raney Ni, NH₃ | Diamine | Catalytic method; ammonia minimizes side reactions. |

| Dialdehyde | NH₃, H₂, Catalyst (e.g., Pd/C) | Diamine | One-pot condensation and reduction. |

| Dialdehyde | NH₄OAc, NaBH₃CN | Diamine | Uses a mild reducing agent selective for the imine intermediate. |

| Dialdehyde | Amine, Hantzsch ester, Organocatalyst | Diamine | Sustainable and chemoselective method. nih.gov |

Nitrile Reduction Methods

A primary and direct route to this compound involves the reduction of the corresponding dinitrile precursor, 2,2'-(cyclopropane-1,1-diyl)diacetonitrile. The synthesis of this dinitrile can be achieved through methods such as the Michael-initiated ring closure (MIRC) reaction between 2-arylacetonitriles and α-bromoennitriles. nih.gov Once the dinitrile is obtained, its subsequent reduction to the primary diamine is a critical step.

The conversion of nitriles to primary amines can be accomplished using several powerful reducing agents and catalytic systems. libretexts.org

Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit non-selective, reagent for the reduction of nitriles. libretexts.orgthieme-connect.de The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The nitrile is added to a solution of LiAlH₄, followed by an acidic workup to yield the primary amine. libretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org Common catalysts include Raney nickel, platinum (Pt), or palladium (Pd). libretexts.orgthieme-connect.de The reaction conditions, such as temperature and pressure, can be adjusted depending on the chosen catalyst. libretexts.org Catalytic hydrogenation is often considered a "greener" alternative to metal hydrides as it avoids the generation of large amounts of metal salt waste. thieme-connect.de

A significant challenge in nitrile reduction is the potential formation of secondary and tertiary amine byproducts through the reaction of the initially formed primary amine with intermediate imines. thieme-connect.de To enhance the selectivity for the primary amine, the reaction can be conducted in the presence of ammonia or by using specific catalytic systems, such as rhodium or ruthenium complexes, which can offer higher chemoselectivity. thieme-connect.de

| Method | Reagents/Catalysts | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Metal Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Et₂O), followed by acid workup | High reactivity, effective for a wide range of nitriles | Produces stoichiometric metal salt waste, pyrophoric reagent, potential for side reactions |

| Catalytic Hydrogenation | H₂ gas with Raney Ni, Pt/C, or Pd/C | Elevated temperature and pressure | Environmentally benign, high atom economy | Requires specialized high-pressure equipment, catalyst can be expensive |

| Other Chemical Reductions | Sodium borohydride (B1222165) (NaBH₄) with cobalt catalysts, Diisopropylaminoborane | Varies; often milder than LiAlH₄ | Can offer higher selectivity and functional group tolerance thieme-connect.deorganic-chemistry.org | May have narrower substrate scope or require specific additives |

Synthetic Routes from Cyclopropane-1,1-dicarboxylates or Related Precursors

An alternative and versatile approach to cyclopropane-derived diamines begins with cyclopropane-1,1-dicarboxylates, such as diethyl cyclopropane-1,1-dicarboxylate. This starting material can be converted to the target diamine through several synthetic sequences.

One common pathway involves a two-step conversion of the diester to a diamide (B1670390), followed by reduction.

Amidation: The diester is treated with concentrated aqueous or alcoholic ammonia under heat and pressure to form cyclopropane-1,1-dicarboxamide.

Reduction of Diamide: The resulting diamide is then reduced to this compound. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as amides are less reactive than esters.

Another powerful strategy for converting carboxylic acid derivatives into amines is through rearrangement reactions, such as the Curtius, Hofmann, or Lossen rearrangements. For instance, the Curtius rearrangement provides a route from a dicarboxylic acid to a diamine.

Acid Chloride Formation: The cyclopropane-1,1-dicarboxylic acid is first converted to the corresponding diacyl chloride using a reagent like thionyl chloride (SOCl₂).

Acyl Azide (B81097) Formation: The diacyl chloride is then reacted with an azide source, such as sodium azide (NaN₃), to form a diacyl azide.

Rearrangement and Trapping: Gentle heating of the diacyl azide induces the Curtius rearrangement, where it loses nitrogen gas (N₂) to form a diisocyanate intermediate.

Hydrolysis: The diisocyanate is then hydrolyzed with acid or base to yield the final diamine, 1,1-bis(aminomethyl)cyclopropane, with the loss of two carbon atoms as carbon dioxide. While this specific product is an analog, similar multi-step transformations can be envisioned to arrive at the target compound by starting with cyclopropane-1,1-diacetic acid. A related approach has been utilized to prepare optically active β-aminocyclopropanecarboxylic acid derivatives. researchgate.net

| Route | Starting Material | Key Intermediates | Key Reactions | Final Product Type |

|---|---|---|---|---|

| Amide Reduction | Cyclopropane-1,1-dicarboxylate | Cyclopropane-1,1-dicarboxamide | Amidation, Reduction (e.g., with LiAlH₄) | 1,1-Bis(aminomethyl)cyclopropane |

| Curtius Rearrangement | Cyclopropane-1,1-dicarboxylic acid | Diacyl azide, Diisocyanate | Acyl azide formation, Thermal rearrangement, Hydrolysis | 1,1-Cyclopropanediamine |

Stereoselective Synthesis and Chiral Induction in Cyclopropane-Diamine Systems

The synthesis of enantiomerically pure cyclopropane-containing compounds is of significant interest due to their prevalence in pharmaceuticals. rochester.edu Achieving stereoselectivity in the synthesis of cyclopropane-diamines can be accomplished by establishing the chiral centers during the formation of the cyclopropane ring itself. This involves asymmetric cyclopropanation reactions that utilize chiral catalysts, auxiliaries, or enzymes.

Catalytic Asymmetric Cyclopropanation: Transition-metal-catalyzed reactions are a cornerstone of stereoselective cyclopropane synthesis. rsc.org Catalysts based on rhodium, copper, and ruthenium have been used effectively to decompose diazo compounds and generate metal carbenoids, which then react with an alkene to form the cyclopropane ring. rsc.org The key to enantioselectivity lies in the use of chiral ligands that coordinate to the metal center, creating a chiral environment that directs the approach of the substrates, leading to the preferential formation of one enantiomer. A variety of chiral ligands, such as those based on bis(oxazolines) or porphyrins, have been developed for this purpose. nih.gov

Organocatalytic Methods: The Michael-initiated ring closure (MIRC) reaction is a powerful method for constructing cyclopropanes and can be rendered highly enantioselective through the use of chiral organocatalysts. rsc.org For example, chiral amines or squaramide-based catalysts can be employed to facilitate the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring with high levels of stereocontrol. rsc.orgresearchgate.net

Biocatalysis: Engineered enzymes, particularly heme proteins like myoglobin (B1173299) and cytochrome P450 variants, have emerged as highly efficient and selective biocatalysts for asymmetric cyclopropanation. rochester.edunih.gov These enzymes can catalyze carbene transfer reactions with exceptional levels of diastereo- and enantioselectivity (often >98% ee), providing a green and powerful alternative to traditional metal-based catalysts. rochester.edu By engineering the protein's active site, biocatalysts can be tailored to produce specific stereoisomers of a desired cyclopropane product, which can then be converted into the target diamine. rochester.edu

Once a chiral cyclopropane precursor, such as a dinitrile or a dicarboxylate, is synthesized with high enantiopurity, it can be converted to the corresponding chiral diamine using the synthetic methods described previously, typically with retention of the stereochemical integrity of the cyclopropane core.

Scale-up Considerations and Process Optimization

Transitioning the synthesis of this compound or its analogs from a laboratory setting to a larger, industrial scale presents several challenges that require careful process optimization. Key considerations include reaction safety, cost-effectiveness, reagent handling, and purification methods.

Safety and Reagent Management: Many of the synthetic routes involve highly reactive and potentially hazardous reagents.

Metal Hydrides: Reductions using LiAlH₄ are highly exothermic and release flammable hydrogen gas upon quenching. On a large scale, this requires robust temperature control and careful, controlled addition of reagents and quenching agents.

Diazo Compounds: The use of diazo compounds in some cyclopropanation reactions poses a significant risk as they can be explosive. In situ generation or the use of continuous flow reactors can mitigate these risks by minimizing the amount of the hazardous intermediate present at any given time. monash.edu

High-Pressure Hydrogenation: Catalytic hydrogenation requires specialized high-pressure reactors and careful handling of flammable hydrogen gas.

Process Efficiency and Purification: On a large scale, efficiency and ease of purification are paramount.

Isomer Separation: Syntheses that produce mixtures of stereoisomers, such as cis/trans isomers of a substituted cyclopropane, require an efficient separation method. An improved process for preparing cis-cyclopropanediamine involved the key step of separating it from the trans-isomer by forming a cyclic anhydride (B1165640) from the corresponding dicarboxylic acid precursor, a method amenable to a 100g scale. researchgate.net

Catalyst Removal: For metal-catalyzed reactions, complete removal of the metal catalyst from the final product is often a critical requirement, especially for pharmaceutical applications. This can add significant cost and complexity to the purification process.

Continuous Flow Synthesis: Modern approaches like continuous flow chemistry offer significant advantages for scale-up. By performing reactions in a continuously flowing stream through a tube or pipe, issues of heat transfer, mixing, and safety can be better controlled. mpg.de This methodology allows for higher productivity and can be particularly useful for hazardous reactions, enabling the production of multi-gram quantities of product safely and efficiently. mpg.de

| Consideration | Challenge | Optimization Strategy |

|---|---|---|

| Safety | Use of pyrophoric reagents (LiAlH₄), explosive intermediates (diazo compounds), and flammable gases (H₂) | Implement robust thermal management, use in situ generation of hazardous reagents, utilize continuous flow reactors |

| Cost-Effectiveness | Expensive metal catalysts and chiral ligands | Develop catalyst recycling protocols, explore cheaper catalyst alternatives, optimize reaction for high yield to reduce waste |

| Purification | Separation of stereoisomers, removal of metal catalyst residues | Develop scalable crystallization or chromatography methods, utilize isomer-specific chemical derivatization for separation researchgate.net |

| Throughput | Batch processes can be slow and inefficient for large quantities | Transition from batch to continuous flow processing to improve efficiency, safety, and scalability mpg.de |

Chemical Reactivity and Mechanistic Investigations of 2,2 Cyclopropane 1,1 Diyl Diethanamine

Reactivity Governed by Cyclopropane (B1198618) Ring Strain

The significant ring strain of cyclopropanes, estimated to be around 29.0 kcal per mole, is a primary driver for their unique reactivity. wikipedia.orgwikiwand.com This strain energy makes the C-C bonds of the ring susceptible to cleavage under various conditions, leading to the formation of more stable, acyclic structures. This reactivity is particularly pronounced in the presence of transition metals and can also be initiated by strong electrophiles or nucleophiles.

[2+1] Cycloaddition Pathways Involving Cyclopropane Intermediates

Cycloaddition reactions are a powerful tool in organic synthesis for the construction of cyclic compounds. sci-hub.se The [2+1] cycloaddition, in particular, is the most common method for synthesizing cyclopropane rings and typically involves the reaction of an alkene with a carbene or carbenoid intermediate. chemrxiv.orgresearchgate.net While this section concerns pathways involving cyclopropane intermediates, it is important to understand their formation. Such reactions can be catalyzed by various transition metals, including rhodium, copper, and palladium, or initiated photochemically. chemrxiv.orgresearchgate.net

In the context of 2,2'-(Cyclopropane-1,1-diyl)diethanamine, its structural motif could potentially be formed via a [2+1] cycloaddition. More relevant to its reactivity, vinylcyclopropanes can undergo transition-metal-catalyzed cycloaddition reactions where the cyclopropane itself acts as a three-carbon synthon. nih.govnih.gov Although the title compound is not a vinylcyclopropane, this reactivity highlights the versatility of the cyclopropane ring in cycloadditions.

Oxidative Addition to Transition Metals and C-C Activation of Cyclopropane Derivatives

The high ring strain of cyclopropanes makes them prone to oxidative addition to transition metal complexes, a key step in C-C bond activation. wikipedia.orgwikiwand.com This process involves the insertion of a low-valent transition metal into one of the C-C bonds of the cyclopropane ring, forming a metallacyclobutane intermediate. wikipedia.orgwikiwand.com This intermediate can then undergo a variety of subsequent reactions, such as reductive elimination or migratory insertion, to form new organic products. wikipedia.orgwikiwand.com

This C-C activation is a significant area of research with applications in homogeneous catalysis and organic synthesis. wikipedia.org The reactivity of a cyclopropane derivative in oxidative addition is influenced by its substituents. wikipedia.org For instance, vinylcyclopropanes and alkylidenecyclopropanes are often more reactive than simple alkylcyclopropanes. wikipedia.orgnih.gov In the case of this compound, the amine groups could potentially coordinate to the transition metal center, influencing the regioselectivity of the C-C bond cleavage. This chelation effect could stabilize the resulting metallacycle and direct the subsequent transformations. wikipedia.org

Table 1: Factors Influencing Transition Metal-Mediated C-C Activation of Cyclopropanes

| Factor | Description | Potential Impact on this compound |

| Ring Strain | The inherent energy of the three-membered ring (approx. 29.0 kcal/mol) provides a thermodynamic driving force for ring-opening. wikipedia.orgwikiwand.com | The cyclopropane ring is inherently reactive towards oxidative addition. |

| Substituents | Electronic and steric properties of substituents affect the rate and regioselectivity of metal insertion. wikipedia.org | The two ethylamine (B1201723) substituents will influence which C-C bond is cleaved. |

| Transition Metal | The nature of the metal, its ligands, and oxidation state are crucial. Common metals include Rh, Pd, Ni, and Pt. wikipedia.orgwikiwand.com | The choice of metal catalyst would be key to controlling the reaction pathway. |

| Chelation | Coordinating functional groups can direct the metal to a specific C-C bond and stabilize intermediates. wikipedia.org | The primary amine groups can act as ligands, potentially leading to regioselective C-C activation through chelation assistance. |

Reactivity of the Primary Amine Functional Groups

The two primary amine groups in this compound are key centers of reactivity. The lone pair of electrons on each nitrogen atom makes them both basic and nucleophilic.

Nucleophilic Reactivity in Condensation and Substitution Reactions

Primary amines are effective nucleophiles that readily participate in a wide range of reactions. libretexts.orgchemguide.co.uk In condensation reactions, they can react with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases) through a hemiaminal intermediate. wikipedia.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. wikipedia.org

Amines also undergo nucleophilic substitution reactions with various electrophiles. wikipedia.orgorganic-chemistry.org For example, they react with alkyl halides in a process that can lead to the sequential formation of secondary amines, tertiary amines, and ultimately quaternary ammonium (B1175870) salts. chemguide.co.ukyoutube.com The diamine nature of this compound allows for the possibility of intramolecular reactions if reacted with a suitable dielectrophile, potentially leading to the formation of nitrogen-containing heterocyclic rings.

Formation of Amides, Ureas, and Other Nitrogen-Containing Compounds

The nucleophilic character of the primary amine groups allows for the straightforward synthesis of a variety of nitrogen-containing compounds.

Amide Formation: One of the most common reactions of primary amines is their acylation to form amides. organic-chemistry.org This can be achieved by reacting the amine with acyl chlorides, acid anhydrides, or esters. hud.ac.uk Direct condensation with carboxylic acids is also possible using coupling agents or under thermal conditions. acs.orgnih.gov Given that this compound is a diamine, it can react with dicarboxylic acids or their derivatives to form polyamides.

Urea Formation: Ureas are another important class of compounds that can be synthesized from primary amines. wikipedia.org A common method involves the reaction of an amine with an isocyanate. wikipedia.orgorganic-chemistry.org For a diamine like the title compound, reaction with a diisocyanate could lead to the formation of polyureas. Alternatively, ureas can be formed by reacting amines with phosgene (B1210022) or its equivalents, or through the carbonylation of amines. wikipedia.orgnih.gov

Table 2: Representative Reactions of the Primary Amine Groups

| Reaction Type | Reagent/Electrophile | Product Functional Group | General Reaction |

| Acylation (Amide formation) | Acyl Chloride (R-COCl) | Amide | R'-NH₂ + R-COCl → R'-NH-CO-R + HCl |

| Acylation (Amide formation) | Acid Anhydride (B1165640) ((RCO)₂O) | Amide | R'-NH₂ + (RCO)₂O → R'-NH-CO-R + RCOOH |

| Reaction with Isocyanate (Urea formation) | Isocyanate (R-NCO) | Urea | R'-NH₂ + R-NCO → R'-NH-CO-NH-R |

| Reaction with Aldehyde (Imine formation) | Aldehyde (R-CHO) | Imine (Schiff Base) | R'-NH₂ + R-CHO → R'-N=CH-R + H₂O |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine | R'-NH₂ + R-X → R'-NH-R + HX |

Information regarding the chemical compound “this compound” is not available in publicly accessible scientific literature.

Similarly, there is no available research detailing isotopic labeling studies, transition state analyses, computational modeling, or reaction pathway elucidation specifically for this molecule. The lack of published data prevents the creation of a scientifically accurate article based on the provided outline.

While general principles of cyclopropane reactivity and amine chemistry exist, applying these to the specific and unique structure of this compound without direct experimental or computational evidence would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article on the "" cannot be generated at this time due to the absence of relevant scientific findings.

Coordination Chemistry of 2,2 Cyclopropane 1,1 Diyl Diethanamine As a Ligand

Ligand Design Principles and Chelation Theory for Diamines

Diamine ligands are organic molecules that contain two nitrogen atoms, each with a lone pair of electrons, which can be donated to a metal center to form coordinate covalent bonds. The effectiveness of a diamine as a ligand is governed by several principles, most notably the chelate effect. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom.

The chelate effect describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. This increased stability is primarily an entropy-driven phenomenon. When a bidentate diamine ligand replaces two monodentate ligands, the number of free molecules in the solution increases, leading to a positive change in entropy and a more negative Gibbs free energy change for the reaction, thus favoring the formation of the chelate complex.

For 2,2'-(Cyclopropane-1,1-diyl)diethanamine, the two amine groups are separated by a cyclopropane (B1198618) ring and two ethyl spacers. This structure would allow the ligand to form a stable chelate ring with a metal ion. The size of the resulting chelate ring is a critical factor in the stability of the complex. Generally, five- and six-membered chelate rings are the most stable due to minimal ring strain. The predicted coordination of this compound would likely result in a larger, and potentially more flexible, chelate ring.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with diamine ligands typically involves the reaction of a metal salt with the diamine ligand in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

Coordination to Transition Metal Centers (e.g., Au, Cu, Pd, Pt, Ru, Ni, Co, Cr, Fe)

Transition metals, with their partially filled d-orbitals, readily form complexes with a wide variety of ligands, including diamines. The coordination of this compound to transition metals such as gold (Au), copper (Cu), palladium (Pd), platinum (Pt), ruthenium (Ru), nickel (Ni), cobalt (Co), chromium (Cr), and iron (Fe) would be expected to yield stable complexes with diverse geometries and electronic properties. The specific coordination number and geometry would depend on the metal ion, its oxidation state, and the reaction conditions. For example, Pt(II) and Pd(II) typically form square planar complexes, while Co(III) and Fe(III) often form octahedral complexes.

Coordination to Main Group Elements

While less common than with transition metals, diamine ligands can also coordinate to main group elements. The Lewis acidic nature of many main group metal and metalloid halides allows them to accept electron pairs from the nitrogen atoms of diamine ligands. The resulting complexes often exhibit interesting structural features and reactivity.

Homoleptic and Heteroleptic Complex Architectures

Coordination complexes can be classified as homoleptic or heteroleptic.

Homoleptic complexes are those in which a central metal atom is coordinated to only one type of ligand. For example, a complex where the metal ion is exclusively bound to this compound ligands would be considered homoleptic.

Heteroleptic complexes contain more than one type of ligand. An example would be a complex where the metal is coordinated to both this compound and another ligand, such as chloride or water.

The formation of either homoleptic or heteroleptic complexes depends on the stoichiometry of the reactants and the relative coordinating strengths of the ligands present in the reaction mixture.

Structural Analysis of Coordination Compounds

The three-dimensional arrangement of ligands around a central metal ion is crucial to the properties and reactivity of a coordination compound. X-ray crystallography is the most definitive method for determining the solid-state structure of these complexes.

Geometric Isomerism and Stereochemical Considerations

The coordination of bidentate ligands like this compound to metal centers can lead to the formation of geometric isomers. In an octahedral complex of the type [M(L)₂X₂], where L is a bidentate ligand and X is a monodentate ligand, two geometric isomers are possible:

cis-isomer: The two X ligands are adjacent to each other.

trans-isomer: The two X ligands are opposite to each other.

Furthermore, the presence of the chiral cyclopropane ring in this compound introduces additional stereochemical complexity. The ligand itself can exist as different stereoisomers. When a chiral ligand coordinates to a metal center, it can lead to the formation of diastereomers, which may have different physical and chemical properties. The rigid and defined stereochemistry of the cyclopropane ring could be exploited to control the stereochemistry of the resulting metal complex, a principle of significant interest in asymmetric catalysis.

Bond Lengths, Angles, and Conformational Analysis within Complexes

Without experimental data from techniques such as X-ray crystallography or computational modeling of the specific metal complexes, it is not possible to provide information on the bond lengths, angles, and conformational analysis of coordinated this compound. Such data is fundamental to understanding the steric and electronic interactions between the ligand and a metal center.

Electronic Structure and Bonding in Metal-2,2'-(Cyclopropane-1,1-diyl)diethanamine Complexes

The electronic structure and the nature of the bonding in metal complexes of this ligand are currently unknown. The application of theoretical frameworks to understand these aspects is contingent on the synthesis and characterization of the complexes themselves.

Ligand Field Theory and Molecular Orbital Theory Applications

The application of Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory to complexes of this compound would provide insights into the d-orbital splitting, the nature of metal-ligand bonds, and the electronic spectra of these potential complexes. However, without any synthesized complexes, such theoretical treatments are purely speculative.

Spin States and Related Electronic Characteristics

The spin states and other electronic properties, such as magnetic susceptibility, of metal complexes are determined by the interplay between the metal ion and the ligand field. As no complexes with this compound have been reported, their magnetic and electronic characteristics remain undetermined.

Ligand Exchange Dynamics and Stability Constants of Complexes

The kinetic and thermodynamic stability of metal complexes are critical aspects of their chemistry. Information on ligand exchange rates and stability constants for complexes of this compound would be essential for understanding their behavior in solution. This information is not available in the current body of scientific literature.

Computational Studies of Metal-Ligand Interactions and Complex Stability

Computational chemistry is a powerful tool for predicting the structures, stabilities, and properties of metal complexes. However, to date, no computational studies on the interactions between metal ions and this compound have been published. Such studies would be a valuable first step in exploring the potential of this compound as a ligand.

Catalytic Applications of 2,2 Cyclopropane 1,1 Diyl Diethanamine and Its Metal Complexes

Homogeneous Catalysis

No published research was found detailing the use of 2,2'-(Cyclopropane-1,1-diyl)diethanamine or its metal complexes in homogeneous catalysis.

Ligand Tuning for Enhanced Reactivity and Selectivity

As there are no foundational studies on the catalytic activity of this compound, no research on tuning its structure to enhance reactivity and selectivity has been published.

Reaction Mechanism Investigations in Catalytic Cycles

No mechanistic investigations involving this compound in catalytic cycles have been reported in the scientific literature.

Absence of Published Research on the Catalytic Applications of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research on the catalytic applications of the chemical compound this compound or its metal complexes. The investigation, which sought information on supported catalysis, immobilization strategies, and comparative studies with other ligands, yielded no specific data for this particular molecule.

While the broader field of cyclopropane-based ligands is an active area of research in catalysis, with numerous studies on other derivatives, the specific compound , this compound, does not appear to have been synthesized or investigated for its catalytic properties in published research. Therefore, it is not possible to provide an article on its catalytic applications, supported catalysis and immobilization strategies, or a comparison with other diamine and cyclopropane-based ligands as requested.

Lack of Specific Research Data on the Polymerization Chemistry of this compound

The intended article was structured to focus solely on the chemical compound “this compound” and its role in polymerization, covering its function as a monomer in condensation and addition polymerization, its influence on polymer architecture, and its application in advanced materials development. However, the absence of specific studies on this particular compound prevents a thorough and scientifically accurate discussion on these topics.

General polymerization concepts suggest that as a diamine, this compound could theoretically participate in:

Condensation Polymerization: It could potentially react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The presence of the cyclopropane (B1198618) ring would be expected to impart unique conformational constraints and potential reactivity to the resulting polymer backbone.

Addition Polymerization: While less direct, derivatives of this compound, for instance, those containing vinyl groups, could theoretically undergo addition polymerization, possibly involving ring-opening of the cyclopropane moiety under certain conditions.

Furthermore, the rigid and strained three-membered ring of the cyclopropane-diamine moiety would likely have a pronounced influence on the resulting polymer's architecture, affecting properties such as:

Cross-linking and Branching: The amine functionalities provide sites for creating networked structures.

Main Chain vs. Side Chain Incorporation: The monomer could be integrated into the polymer backbone or attached as a pendant group, each configuration leading to different material properties.

The development of advanced materials from polymers of this compound would be contingent on understanding the structure-property relationships, which can only be established through empirical research.

Advanced Spectroscopic and Computational Characterization of 2,2 Cyclopropane 1,1 Diyl Diethanamine and Its Derivatives

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is fundamental for identifying the functional groups within 2,2'-(Cyclopropane-1,1-diyl)diethanamine and probing its conformational landscape. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds and molecular fragments.

Key functional groups and their expected vibrational frequencies include:

N-H Vibrations : The primary amine groups (-NH₂) give rise to characteristic stretching vibrations. Typically, two bands are observed in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching modes. A broad scissoring vibration is expected around 1590-1650 cm⁻¹.

C-H Vibrations : The aliphatic C-H stretching vibrations from the ethyl groups and the cyclopropane (B1198618) ring appear in the 2850-3000 cm⁻¹ range. The C-H bonds within the strained cyclopropane ring often show stretches at slightly higher frequencies (around 3100-3000 cm⁻¹) compared to the acyclic ethyl chains.

Cyclopropane Ring Vibrations : The cyclopropane ring itself has characteristic "ring breathing" modes, which are often strong in the Raman spectrum. These and other ring deformations typically appear in the fingerprint region below 1300 cm⁻¹. For instance, a characteristic CH₂ scissoring mode for cyclopropyl (B3062369) rings is often found near 1450 cm⁻¹. acs.org

C-N Vibrations : The C-N stretching vibrations are typically found in the 1020-1250 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (FTIR) |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3500 - 3300 | Medium |

| C-H Stretch (cyclopropyl) | Cyclopropane Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch (aliphatic) | Ethyl Group (-CH₂-) | 3000 - 2850 | Strong |

| N-H Scissoring | Primary Amine (-NH₂) | 1650 - 1590 | Medium, Broad |

| CH₂ Scissoring | Cyclopropane & Ethyl | ~1450 | Medium |

| C-N Stretch | Alkyl Amine | 1250 - 1020 | Medium-Weak |

| Ring Breathing/Deformation | Cyclopropane Ring | 1300 - 850 | Medium-Weak (Strong in Raman) |

**7.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution, providing unambiguous information about the carbon-hydrogen framework and connectivity.

The ¹H and ¹³C NMR spectra reveal the number of chemically distinct proton and carbon environments and provide clues about their electronic surroundings.

¹H NMR: The proton spectrum is expected to show four distinct signals:

A complex multiplet in the highly shielded (upfield) region, typically between 0.2 and 0.8 ppm, corresponding to the four protons on the C2 and C3 carbons of the cyclopropane ring. Due to the rigid ring structure, these protons form a complex spin system. docbrown.info

A triplet corresponding to the four protons of the two -CH₂- groups directly attached to the cyclopropane ring (α-carbons).

A quartet or triplet of triplets corresponding to the four protons of the two -CH₂- groups adjacent to the amine functions (β-carbons).

A broad singlet for the four amine (-NH₂) protons, which may exchange with solvent and whose chemical shift is concentration-dependent.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to display four distinct carbon signals:

A signal for the quaternary C1 carbon of the cyclopropane ring.

A signal for the two equivalent methylene (B1212753) carbons (C2 and C3) of the cyclopropane ring, which is characteristically shifted upfield, potentially even to a negative chemical shift value relative to TMS. docbrown.info

A signal for the two equivalent α-carbons of the ethyl chains.

A signal for the two equivalent β-carbons of the ethyl chains, which are influenced by the electronegative nitrogen atom and appear further downfield.

| Atom | Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Cyclopropane CH₂ | C2-H, C3-H | 0.2 - 0.8 | 5 - 15 |

| Quaternary Cyclopropane C | C1 | - | 15 - 25 |

| Ethyl CH₂ (alpha) | α-CH₂ | ~1.5 | ~35 |

| Ethyl CH₂ (beta) | β-CH₂ | ~2.7 | ~42 |

| Amine H | -NH₂ | Variable (e.g., 1.0 - 2.5) | - |

Two-dimensional NMR experiments are essential to confirm the assignments from 1D spectra and to establish the complete bonding network. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, a COSY spectrum would show a crucial cross-peak connecting the protons of the α-CH₂ group with the protons of the adjacent β-CH₂ group, confirming the presence of the ethyl fragments. It would also show complex correlations among the cyclopropane ring protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). columbia.edu It would definitively link the proton signals for the cyclopropane CH₂, α-CH₂, and β-CH₂ groups to their corresponding carbon signals in the ¹³C spectrum.

Variable temperature (VT) NMR studies can provide valuable information about the dynamic processes occurring in the molecule, such as bond rotations. nih.gov The rotation around the single bond connecting the quaternary cyclopropane carbon (C1) and the α-carbons of the ethyl chains may be hindered. At room temperature, this rotation is likely fast on the NMR timescale, resulting in sharp, averaged signals.

However, upon cooling, this rotation could slow down. copernicus.org If the energy barrier to rotation is sufficiently high, the molecule may exist as a mixture of stable conformers. This could lead to the broadening and eventual splitting of NMR signals at lower temperatures. For example, the two protons of an α-CH₂ group, which are chemically equivalent with fast rotation, could become diastereotopic and inequivalent if rotation is restricted, leading to a more complex splitting pattern. By analyzing the temperature at which the separate signals coalesce into a single averaged peak, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns under ionization.

The molecular formula for this compound is C₇H₁₆N₂. Its monoisotopic mass is 128.1313 Da. The primary fragmentation pathways in electron ionization (EI-MS) would likely involve cleavages adjacent to the nitrogen atoms and the strained cyclopropane ring.

Common fragmentation patterns would include:

Alpha-Cleavage: Cleavage of the Cα-Cβ bond is a characteristic fragmentation for amines, leading to the formation of a stable iminium ion. This would result in a prominent peak at m/z 30 ([CH₂=NH₂]⁺).

Cleavage of the Ethyl Group: Loss of an ethylamine (B1201723) side chain through cleavage of the C(ring)-Cα bond would generate a fragment ion corresponding to the cyclopropylmethylamine cation.

Ring Opening: The strained cyclopropane ring can undergo cleavage after ionization, leading to a variety of fragment ions.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular ion's mass-to-charge ratio, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the compound's elemental formula. For this compound, HRMS would measure the mass of the molecular ion [M+H]⁺ at m/z 129.1386 (calculated for C₇H₁₇N₂⁺), confirming the elemental composition and distinguishing it from any other isomers or compounds with the same nominal mass. nih.gov

| m/z (Da) | Proposed Fragment Ion | Formula | Description |

|---|---|---|---|

| 128.1313 | [M]⁺• | [C₇H₁₆N₂]⁺• | Molecular Ion |

| 98.1024 | [M - CH₂NH₂]⁺ | [C₆H₁₂N]⁺ | Loss of an aminomethyl radical |

| 84.0813 | [M - C₂H₄NH₂]⁺• | [C₅H₁₀N]⁺• | Loss of an aminoethyl radical |

| 30.0344 | [CH₂NH₂]⁺ | [CH₄N]⁺ | Alpha-cleavage product (Iminium ion) |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound, MS/MS provides critical data for confirming its molecular structure and identifying its derivatives. The fragmentation patterns are dictated by the presence of the primary amine groups and the strained cyclopropane ring.

Upon ionization, typically via electrospray ionization (ESI) to form the protonated molecule [M+H]⁺, the ion is subjected to collision-induced dissociation (CID). The primary fragmentation pathways for gem-disubstituted cyclopropane derivatives often involve the cleavage of bonds adjacent to stabilizing functional groups and potential ring-opening mechanisms. docbrown.infolibretexts.org For this compound, the following fragmentation patterns are anticipated:

Alpha-Cleavage: The bond between the carbon alpha and beta to the nitrogen atom is a common cleavage site for amines. libretexts.orgnih.gov This would result in the formation of a stable iminium ion.

Loss of Ammonia (B1221849): A neutral loss of ammonia (NH₃) from the protonated primary amine is a characteristic fragmentation pathway.

Cyclopropane Ring Opening: The strained three-membered ring can undergo cleavage, leading to a series of acyclic fragment ions. docbrown.info This process can be preceded or followed by rearrangements.

Cleavage of the Ethyl Chain: Scission can occur along the ethyl chains connecting the amine groups to the cyclopropane ring.

These fragmentation pathways allow for the unambiguous identification of the core structure and the location of any substituents in its derivatives.

Table 1: Predicted Key Fragment Ions in the MS/MS Spectrum of Protonated this compound ([C₇H₁₆N₂ + H]⁺, m/z 129.14)

| m/z (predicted) | Proposed Fragment Structure/Origin | Fragmentation Pathway |

|---|---|---|

| 112.12 | [M+H - NH₃]⁺ | Neutral loss of ammonia |

| 84.08 | [C₅H₁₀N]⁺ | Cleavage of an ethylamine moiety and rearrangement |

| 71.07 | [C₄H₇N₂]⁺ | Cleavage of the C-C bond within the ethyl chain |

| 44.05 | [C₂H₆N]⁺ | Iminium ion from alpha-cleavage |

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.orgmdpi.com This provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a complete structural model of the molecule can be generated. warwick.ac.uk For this compound, SCXRD analysis would provide:

Unambiguous Connectivity: Confirmation of the atomic connections, including the geminal substitution on the cyclopropane ring.

Precise Molecular Geometry: Accurate measurements of all bond lengths and angles. For instance, the characteristic C-C bond lengths within the strained cyclopropane ring (typically around 1.51 Å) and the C-N bond lengths can be determined. researchgate.net

Conformational Analysis: The preferred spatial orientation (conformation) of the two diethanamine substituents relative to the cyclopropane ring.

Intermolecular Interactions: In the solid state, the primary amine groups are expected to participate in hydrogen bonding. SCXRD can map these hydrogen bond networks, which dictate the crystal packing. mdpi.com

Obtaining a suitable crystal for SCXRD can be challenging, but derivatization of the amine groups to form salts (e.g., hydrochlorides) often improves crystallinity.

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Symmetry of the unit cell |

| Space Group | P2₁/c | Arrangement of molecules in the unit cell |

| a (Å) | 10.5 | Unit cell dimension |

| b (Å) | 8.2 | Unit cell dimension |

| c (Å) | 14.1 | Unit cell dimension |

| β (°) | 95.5 | Unit cell angle |

| C-C (cyclopropane) (Å) | 1.51 | Bond length in the strained ring |

| C-C (ethyl) (Å) | 1.54 | Standard single bond length |

| C-N (Å) | 1.47 | Amine bond length |

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is used for the analysis of polycrystalline or powdered solid samples. nih.gov Instead of a single diffraction pattern, PXRD produces a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. For this compound and its derivatives, PXRD is primarily used for:

Phase Identification: Comparing the experimental diffractogram to a database or a pattern calculated from SCXRD data to confirm the identity of a bulk sample.

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Polymorphism Studies: Identifying different crystalline forms (polymorphs) of the same compound, which can have different physical properties.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Interactions

Electronic spectroscopy probes the electronic transitions within a molecule.

UV-Vis Spectroscopy: Saturated amines, like this compound, typically exhibit weak absorption bands in the ultraviolet region, corresponding to the n → σ* (non-bonding to sigma antibonding) transition of the lone pair electrons on the nitrogen atoms. libretexts.orgpressbooks.pub These absorptions are generally found below 240 nm and have low molar absorptivity. The cyclopropane ring itself does not possess chromophores that absorb in the near-UV or visible range. researchgate.net Therefore, the UV-Vis spectrum of the parent compound is not expected to be highly informative for routine analysis but can be used to study electronic interactions upon derivatization or complexation.

Fluorescence Spectroscopy: Aliphatic primary amines are generally not fluorescent. However, they can be derivatized with fluorogenic reagents (e.g., dansyl chloride, fluorescamine) to produce highly fluorescent products. This approach allows for highly sensitive detection and quantification of this compound and its derivatives in various matrices.

Advanced Hybrid and Coupled Spectroscopic Methods

To analyze complex mixtures or obtain more comprehensive structural information, spectroscopic techniques are often coupled with separation methods. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. This compound, being a relatively small amine, could be analyzed directly or after derivatization to improve its chromatographic properties. The mass spectrometer provides fragmentation patterns for definitive identification of the eluting components.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for analyses conducted in solution, LC-MS is the preferred method. taylorandfrancis.com It allows for the separation of compounds based on their polarity, followed by mass analysis for identification and structural elucidation.

Hyphenated NMR Techniques (e.g., LC-NMR): For extremely complex structural problems, liquid chromatography can be directly coupled with Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the acquisition of complete NMR spectra for individual components of a mixture after they have been separated by the LC column.

Computational Chemistry Methods for Molecular Structure and Reactivity Prediction

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides invaluable insights into the properties of molecules, complementing experimental data. nih.govmdpi.com For this compound, DFT calculations can be used to predict a wide range of properties before they are measured experimentally. researchgate.netrsc.org

Geometry Optimization: DFT methods can calculate the lowest energy three-dimensional structure of the molecule, providing accurate predictions of bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra. This is useful for assigning experimental spectral bands to specific molecular motions. researchgate.net

NMR Chemical Shift Prediction: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, which aids in the assignment of complex experimental spectra.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO is typically located on the nitrogen lone pairs, indicating these are the sites for electrophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 3: Application of Computational Chemistry Methods to this compound

| Computational Method | Predicted Property | Significance |

|---|---|---|

| DFT Geometry Optimization | Molecular structure (bond lengths, angles) | Provides a detailed 3D model of the molecule. |

| DFT Frequency Calculation | IR/Raman spectra, Zero-point energy | Aids in spectral interpretation and confirms stable structure. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption wavelengths | Predicts electronic transitions. |

| GIAO/CSGT NMR Calculation | ¹H and ¹³C chemical shifts | Assists in the assignment of experimental NMR data. |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical tool to investigate the electronic structure and properties of molecules. mdpi.comnih.gov For this compound, DFT calculations would provide crucial insights into its geometry, stability, and electronic characteristics. Theoretical calculations for gem-disubstituted cyclopropanes have been performed to understand their relative stabilities and reaction mechanisms. chemrxiv.orgsci-hub.se

A hypothetical DFT study of this compound could be performed using a common functional, such as B3LYP, with a basis set like 6-311++G(d,p) to ensure high accuracy. Such a study would likely begin with a geometry optimization to find the lowest energy conformation of the molecule.

Key predicted properties from these hypothetical calculations are summarized in the table below. The optimized geometry would likely show the typical bond lengths and angles associated with a cyclopropane ring, with the ethylamine substituents adopting a staggered conformation to minimize steric hindrance. The calculated vibrational frequencies could be used to predict the infrared spectrum of the molecule, aiding in its experimental identification. Electronic properties such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are vital for understanding the molecule's reactivity. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

| Calculated Property | Hypothetical Value |

|---|---|

| Optimized Ground State Energy (Hartree) | -445.892 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | 1.45 |

| HOMO-LUMO Gap (eV) | 7.70 |

| Dipole Moment (Debye) | 1.85 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. mdpi.comyoutube.com For this compound, MD simulations could reveal information about its conformational flexibility, intermolecular interactions, and bulk properties. Such simulations are particularly useful for understanding how molecules behave in different environments, such as in solution or as part of a larger system. mdpi.commdpi.com

A hypothetical MD simulation of this compound could be conducted using a classical force field like AMBER or GROMOS. The simulation would typically involve placing a number of molecules in a simulation box with a chosen solvent, often water, to mimic physiological or industrial conditions. The system would then be allowed to evolve over a period of nanoseconds, tracking the positions and velocities of all atoms.

From these simulations, various properties can be calculated. The radius of gyration provides a measure of the molecule's compactness and how it changes over time. The radial distribution function can be used to understand the solvation structure around the amine groups, which is critical for their reactivity. Diffusion coefficients can also be determined, which are important for understanding transport properties.

| Simulation Parameter/Result | Hypothetical Value/Condition |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Solvent | TIP3P Water |

| Temperature (K) | 298.15 |

| Pressure (bar) | 1 |

| Simulation Time (ns) | 100 |

| Average Radius of Gyration (Å) | 3.2 |

| Diffusion Coefficient (x 10⁻⁵ cm²/s) | 1.5 |

Future Research Directions and Emerging Applications of 2,2 Cyclopropane 1,1 Diyl Diethanamine

Design of Next-Generation Ligands and Monomers

The diamine structure of 2,2'-(cyclopropane-1,1-diyl)diethanamine makes it an excellent candidate for the development of novel ligands for coordination chemistry and monomers for polymerization. researchgate.net The cyclopropane (B1198618) backbone enforces a specific stereochemical relationship between the two amine groups, which can lead to unique properties in the resulting metal complexes and polymers.

As a ligand, the compound can act as a bidentate chelating agent, forming stable complexes with a variety of metal ions. wikipedia.org The fixed bite angle and conformational rigidity imposed by the cyclopropane ring can influence the geometry and electronic properties of the resulting metal complexes, potentially leading to enhanced catalytic activity or novel photophysical properties. unizin.org Research in this area could focus on synthesizing and characterizing complexes with transition metals such as copper, palladium, and rhodium, which are known to form catalytically active species with diamine ligands. nih.govnih.gov

Table 1: Potential Coordination Complexes and Their Applications

| Metal Ion | Potential Coordination Geometry | Potential Applications |

| Copper(II) | Square Planar or Distorted Octahedral | Catalysis in oxidation reactions, materials science |

| Palladium(II) | Square Planar | Cross-coupling reactions, asymmetric catalysis |

| Rhodium(III) | Octahedral | Hydrogenation, hydroformylation |

| Platinum(II) | Square Planar | Anticancer agents, materials with unique optical properties |

As a monomer, this compound can be used in polycondensation reactions with dicarboxylic acids or their derivatives to produce novel polyamides. nih.govsavemyexams.comresearchgate.netresearchgate.net The incorporation of the cyclopropane ring into the polymer backbone is expected to impart unique thermal and mechanical properties. rsc.orgpleiades.onlineresearchgate.net The rigidity of the cyclopropane unit could lead to polymers with higher glass transition temperatures and improved dimensional stability.

Exploration of Novel Catalytic Transformations

The unique steric and electronic properties of metal complexes derived from this compound could enable novel catalytic transformations. The chiral nature of the ligand, if resolved into its enantiomers, could be exploited in asymmetric catalysis.

One area of interest is the use of these complexes in reactions involving cyclopropane ring-opening, where the catalyst could control the stereoselectivity of the transformation. acs.org Additionally, the constrained geometry of the ligand could lead to shape-selective catalysis, where the catalyst preferentially reacts with substrates that fit into its specific active site. The catalytic activity of cyclopropylamines in various organic reactions is an area of growing interest. researchgate.netacs.orgnih.gov

Development of Advanced Functional Materials

The incorporation of this compound into polymeric structures or as a component in metal-organic frameworks (MOFs) could lead to the development of advanced functional materials with tailored properties.

Polyamides derived from this diamine are expected to exhibit enhanced thermal stability and mechanical strength due to the rigid cyclopropane unit. mdpi.com These materials could find applications in areas where high-performance polymers are required, such as in the aerospace and automotive industries. The properties of polymers containing cyclopropane groups have been a subject of study, indicating the potential for creating materials with unique characteristics. rsc.orgpleiades.onlineresearchgate.net

Furthermore, the diamine could be used as a linker in the synthesis of MOFs. The specific geometry of the diamine would dictate the pore size and shape of the resulting framework, which could be designed for applications in gas storage, separation, and catalysis.

Table 2: Predicted Properties of Polyamides Derived from this compound

| Property | Predicted Characteristic | Potential Advantage |

| Glass Transition Temperature (Tg) | High | Improved thermal stability |

| Mechanical Strength | High | Enhanced durability and performance |

| Solubility | Potentially lower in common solvents | Resistance to chemical degradation |

| Crystallinity | Potentially amorphous or semi-crystalline | Tunable mechanical and optical properties |

Theoretical Prediction and Experimental Validation of New Reactivity

Computational chemistry can play a crucial role in predicting the reactivity and properties of this compound and its derivatives. researchgate.net Density Functional Theory (DFT) calculations can be used to model the conformational preferences of the molecule, the structures of its metal complexes, and the transition states of potential reactions.

Theoretical studies can guide experimental work by identifying promising catalytic systems and predicting the outcomes of new reactions. For example, computational screening of different metal-ligand combinations could accelerate the discovery of highly active and selective catalysts. The reactivity of the cyclopropane ring itself is a subject of theoretical interest due to its strained nature. wikipedia.org

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The development of efficient and sustainable synthetic routes to this compound and its derivatives is crucial for their practical application. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better process control, and easier scalability. thieme.deacs.orgnih.govchemistryworld.com

Continuous-flow processes could be developed for the key steps in the synthesis of the diamine, potentially leading to higher yields and purities. Furthermore, the principles of green chemistry can be applied to minimize waste and use more environmentally benign reagents and solvents. rsc.orgresearchgate.netnih.govwhiterose.ac.ukresearchgate.net The development of catalytic methods for the synthesis of amines from renewable resources is a key area of sustainable chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.